Ethyl (6-fluoropyridin-2-yl)glycinate chemical structure and properties
Ethyl (6-fluoropyridin-2-yl)glycinate chemical structure and properties
CAS: 1249660-05-6 | Formula: C
Executive Summary
Ethyl (6-fluoropyridin-2-yl)glycinate is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of peptidomimetics and enzyme inhibitors. Structurally, it consists of a glycine ethyl ester backbone
This compound represents a strategic scaffold in drug design: the fluorine atom at the 6-position modulates the basicity of the pyridine nitrogen (reducing pKa), enhances metabolic stability by blocking oxidative metabolism at a labile site, and alters the lipophilicity profile (LogP). It serves as a critical intermediate in the synthesis of HIF prolyl hydroxylase inhibitors and various GPCR ligands.
Chemical Identity & Structural Analysis[1][2][3]
Structural Disambiguation
While "glycinate" nomenclature can be ambiguous, in commercial and synthetic contexts, this specific designation refers to the
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Preferred IUPAC Name: Ethyl
-(6-fluoropyridin-2-yl)glycinate -
Systematic Name: Ethyl 2-((6-fluoropyridin-2-yl)amino)acetate
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SMILES: CCOC(=O)CNC1=NC(F)=CC=C1
Physicochemical Profile
The incorporation of fluorine induces significant electronic changes compared to the non-fluorinated analog (Ethyl (pyridin-2-yl)glycinate).
| Property | Value (Experimental/Predicted) | Medicinal Chemistry Implication |
| Molecular Weight | 198.19 | Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery). |
| LogP (cLogP) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~55 Ų | Well within the range for oral bioavailability (<140 Ų). |
| pKa (Pyridine N) | ~2.5 - 3.0 | Critical: The electronegative F atom withdraws electron density, significantly lowering the pKa compared to pyridine (~5.2). This reduces protonation at physiological pH. |
| H-Bond Donors | 1 (NH) | Key for backbone hydrogen bonding in protein active sites. |
| H-Bond Acceptors | 4 (N, F, C=O, O) | The fluorine acts as a weak acceptor; the ester carbonyl is a strong acceptor. |
Structural Visualization
The following diagram illustrates the electronic effects and functional zones of the molecule.
Synthetic Methodology
The most robust route to Ethyl (6-fluoropyridin-2-yl)glycinate utilizes a Nucleophilic Aromatic Substitution (S
Retrosynthetic Analysis
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Disconnection: C(aryl)-N bond.
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Precursors: 2,6-Difluoropyridine + Glycine Ethyl Ester Hydrochloride.
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Driving Force: The high electrophilicity of the C2/C6 positions in 2,6-difluoropyridine facilitates fluoride displacement by the amine nucleophile.
Experimental Protocol (S Ar)
Note: This protocol is adapted from standard methodologies for 2-aminopyridine synthesis.
Reagents:
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2,6-Difluoropyridine (1.0 equiv)
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Glycine Ethyl Ester Hydrochloride (1.1 equiv)
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Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (2.5 equiv) -
Solvent: DMSO, DMF, or NMP (Polar aprotic solvents enhance S
Ar rates).
Step-by-Step Procedure:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Glycine Ethyl Ester HCl (1.1 equiv) in dry DMSO (0.5 M concentration relative to pyridine).
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Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir for 10 minutes at room temperature to liberate the free amine.
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Substrate Addition: Add 2,6-Difluoropyridine (1.0 equiv) in a single portion.
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Reaction: Heat the mixture to 80–100 °C under an inert atmosphere (N
or Ar) for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.-
Checkpoint: Look for the disappearance of the difluoropyridine and the formation of the mono-substituted product (M+H = 199).
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Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMSO), dry over Na
SO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (SiO
, gradient 0-30% EtOAc in Hexanes).
Reaction Mechanism Visualized
[6]
Medicinal Chemistry Applications
Bioisosterism and Fluorine Effect
Researchers utilize this scaffold to replace standard phenyl-glycine or non-fluorinated pyridine-glycine motifs.
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Metabolic Stability: The C6-position of pyridine is prone to oxidation by aldehyde oxidase or CYP450 enzymes. Fluorine substitution at this position effectively blocks this metabolic soft spot, extending the half-life (
) of the parent drug. -
Conformational Control: The intramolecular hydrogen bond between the amide NH and the pyridine nitrogen (or fluorine) can lock the molecule into a planar conformation, potentially reducing the entropic penalty upon binding to a receptor.
Application in HIF Prolyl Hydroxylase Inhibition
Glycine-pyridine motifs are prevalent in inhibitors of HIF Prolyl Hydroxylase (PHD) . These drugs (e.g., Roxadustat analogs) mimic the 2-oxoglutarate co-substrate.
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The glycine carboxylate (formed after ester hydrolysis) coordinates the active site Iron (Fe
). -
The pyridine ring pi-stacks with active site residues (e.g., Tyr or Phe).
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The 6-fluoro group tunes the electronics to optimize Fe
chelation strength without becoming too electron-rich (which could lead to oxidative instability).
Stability & Handling
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Storage: Store at 2–8 °C under inert gas. The ester is stable, but prolonged exposure to moisture can lead to hydrolysis to the free acid.
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Hydrolysis Risk: In basic aqueous media (pH > 9), the ethyl ester will rapidly hydrolyze to
-(6-fluoropyridin-2-yl)glycine . This is often the active "drug" form in biological assays, while the ethyl ester acts as a prodrug to cross cell membranes. -
Safety: Fluorinated pyridines can be skin irritants.[3] Standard PPE (gloves, goggles, fume hood) is mandatory.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for 6-Fluoropyridin-2-amine. Retrieved from [Link]
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by Nucleophilic Aromatic Substitution. Science. (Contextual grounding for Fluoropyridine reactivity).
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ChemSrc. (2025).[1] Ethyl (6-fluoropyridin-2-yl)glycinate CAS Database. Retrieved from [Link]
